Epieriocalyxin A is extracted from the leaves of Ilex kaushue, a plant known for its traditional medicinal uses in East Asia. The extraction process often involves solvent extraction techniques to isolate the active components from the plant material.
Epieriocalyxin A falls under the category of triterpenoids, specifically saponins, which are characterized by their ability to form soap-like foams in aqueous solutions. These compounds are widely recognized for their diverse biological activities, making them subjects of interest in pharmacological research.
The synthesis of Epieriocalyxin A can be approached through various methods, primarily focusing on extraction and purification techniques.
The efficiency of these methods can vary based on factors such as solvent choice, extraction time, and temperature. Optimization of these parameters is crucial for maximizing yield and purity.
Epieriocalyxin A has a complex molecular structure typical of triterpenoid saponins. Its chemical formula is C30H48O7, indicating it comprises 30 carbon atoms, 48 hydrogen atoms, and 7 oxygen atoms.
Epieriocalyxin A can participate in various chemical reactions due to its functional groups.
These reactions are significant in understanding how Epieriocalyxin A interacts with biological systems and can influence its pharmacological effects.
The mechanism of action of Epieriocalyxin A is primarily linked to its anti-inflammatory and anticancer properties.
Studies have demonstrated that Epieriocalyxin A exhibits significant cytotoxicity against various cancer cell lines, supporting its potential as an anticancer agent.
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry have been employed to confirm the identity and purity of Epieriocalyxin A.
Epieriocalyxin A has several scientific uses that highlight its potential in pharmacology:
Epieriocalyxin A is primarily isolated from Isodon eriocalyx (Dunn.) Hara (syn. Rabdosia eriocalyx), a perennial shrub native to specific regions of southwest China and potentially other parts of East Asia [1] [5]. This plant belongs to the Lamiaceae (mint) family, a group renowned for its aromatic properties and medicinal value across numerous cultures. Isodon species, in particular, hold a significant place in the history of Traditional Chinese Medicine (TCM). I. eriocalyx, often referred to by names reflecting its morphological characteristics or regional usage, has been traditionally employed in China for centuries to alleviate sufferings associated with inflammatory conditions and infections [1] [2] [4].
The ethnopharmacological use of I. eriocalyx and related species for conditions now understood to involve uncontrolled cell proliferation, such as certain tumors and swellings, provided a crucial ethnobotanical clue that spurred modern phytochemical investigation [5]. This traditional application, grounded in empirical observation over generations, suggested the presence of bioactive constituents with cytotoxic or immunomodulatory properties. Scientific validation of this traditional knowledge became a focal point, leading to the systematic extraction, isolation, and biological testing of compounds from this plant. Consequently, I. eriocalyx was identified as a rich source of bioactive ent-kaurane diterpenoids, with Epieriocalyxin A being one of the prominent isolates driving pharmacological interest [1] [4]. The plant's ability to accumulate relatively high levels of these diterpenoids (estimated around 1.5% w/w in dried leaves) further enhances its significance as a source of these compounds [2].
Table 1: Botanical and Chemical Profile of Epieriocalyxin A Source
Characteristic | Detail | Reference |
---|---|---|
Source Plant | Isodon eriocalyx (Dunn.) Hara (Lamiaceae) | [1] [5] |
Plant Family | Lamiaceae (Mint family) | [1] [2] |
Native Region | Southwest China | [1] [2] |
Traditional Use (TCM Context) | Treatment of inflammation, infections, symptoms associated with tumors/swellings | [1] [4] [5] |
Key Bioactive Class | ent-Kaurane Diterpenoids | [1] [2] |
Representative Compound | Epieriocalyxin A | [1] [6] |
Estimated Diterpenoid Content | ~1.5% w/w in dried leaves (total ent-kauranes) | [2] |
CAS Number (Epieriocalyxin A) | 191545-24-1 | [6] |
Molecular Formula | C₂₀H₂₄O₅ | [6] |
The discovery and structural elucidation of diterpenoids represent a major chapter in natural products chemistry. Diterpenoids are biosynthesized in plants from geranylgeranyl pyrophosphate (GGPP) via complex cyclization and rearrangement reactions catalyzed by diterpene synthases [2] [8]. The initial discoveries of diterpenoids with profound biological activities, such as the highly successful anticancer drug paclitaxel (Taxol®) from Taxus species (yews) and ingenol mebutate (used for actinic keratosis) from Euphorbia peplus, highlighted the immense therapeutic potential within this chemical class [8]. These successes fueled intensified research into diterpenoids from diverse plant sources.
Structurally, diterpenoids are classified based on the architecture of their core carbon skeletons resulting from these cyclizations. Major classes include the taxanes (e.g., paclitaxel), ingenanes (e.g., ingenol), and the kauranes. The ent-kaurane diterpenoids, characterized by a specific tetracyclic ring system (typically 5/7/6/5 rings) with defined stereochemistry at key chiral centers (C5, C8, C9, C10, C13), are particularly abundant in plants from the genera Isodon (Lamiaceae) and Wedelia (Asteraceae) [2] [8]. The prefix "ent-" denotes the enantiomeric form relative to the kaurane skeleton found in gibberellin plant hormones.
Research into Isodon diterpenoids gained significant momentum in the latter half of the 20th century. Early phytochemical studies identified numerous ent-kaurane diterpenoids from various Isodon species, including oridonin, eriocalyxin B, and rabdosin [1] [4]. The structural characterization of Epieriocalyxin A followed within this trajectory. While the exact date of its first isolation is not pinpointed in the provided results, its study, particularly concerning anticancer activity, is documented in the literature from the early 2000s onwards. Modern techniques like RNA-seq transcriptomics have further elucidated the biosynthetic machinery in I. eriocalyx, identifying specific diterpene synthases like IeCPS3 (ent-copalyl diphosphate synthase) and IeKS1 (ent-kaurene synthase) responsible for constructing the ent-kaurene backbone from which EpiA and related compounds like eriocalyxin B are derived via oxidation and other modifications [2]. EpiA itself possesses a characteristic ent-kaurane skeleton decorated with multiple oxygen-containing functional groups (epoxide, carbonyls), contributing to its reactivity and biological activity [1] [6].
Epieriocalyxin A enters a crowded and promising field of phytochemicals investigated for their anticancer potential. This landscape includes well-established plant-derived drugs like the vinca alkaloids (vincristine, vinblastine), podophyllotoxin derivatives (etoposide, teniposide), camptothecin derivatives (topotecan, irinotecan), and paclitaxel, alongside numerous others in various stages of research and development, such as curcumin, parthenolide, and flavonoids [3] [5] [7]. These compounds act through diverse mechanisms, including microtubule stabilization (paclitaxel), topoisomerase inhibition (etoposide, camptothecins), induction of oxidative stress, and modulation of key signaling pathways governing cell survival and death.
EpiA distinguishes itself through its specific mechanism of action and target cancer types, primarily colon cancer. Research demonstrates that EpiA exerts potent cytotoxic effects against colon cancer cell lines, notably Caco-2 cells [1] [6]. The primary mechanism identified is the induction of apoptosis (programmed cell death) through multiple interconnected pathways:
While colon cancer (specifically Caco-2 cells) is the most studied context for EpiA's direct effects, its structural analog, eriocalyxin B (EriB), also isolated from I. eriocalyx, shows broader activity against pancreatic cancer, lymphoma, and leukemia cells, often involving mechanisms like NF-κB inhibition, JNK activation, and PDK1/AKT pathway suppression [4] [8]. This highlights the potential of the Isodon ent-kauranes as a source of compounds with varying but potent anticancer profiles. EpiA's specific activity profile positions it as a novel phytochemical agent with targeted potential against colorectal malignancies, warranting further investigation into its efficacy in other models and its potential synergies with existing therapies.
Table 2: Key Anticancer Mechanisms of Epieriocalyxin A and Related Compounds
Molecular Target/Pathway | Effect of Epieriocalyxin A (EpiA) | Effect of Eriocalyxin B (EriB)* | Biological Consequence | Reference |
---|---|---|---|---|
Reactive Oxygen Species (ROS) | ↑ Generation | ↑ Generation (in some contexts) | Oxidative stress, Mitochondrial damage | [1] |
Mitochondrial Membrane | ↓ Potential (Damage) | ↓ Potential (Damage) | Cytochrome c release | [1] [4] |
Bax (Pro-apoptotic) | ↑ Expression | ↑ Expression | Promotes MOMP, Apoptosis | [1] [8] |
Bcl-2 (Anti-apoptotic) | ↓ Expression | ↓ Expression | Removes inhibition of apoptosis | [1] [8] |
Caspase-3 (Executioner) | ↑ Expression & Activation | ↑ Activation | Apoptotic cell death | [1] [4] |
ERK1/2 (MAPK Pathway) | ↓ Activation (Phosphorylation) | Modulation varies by context (↓ PDK1/AKT upstream) | Contributes to apoptosis (in EpiA context) | [1] [6] |
JNK (MAPK Pathway) | ↓ Activation (Phosphorylation) | ↑ Activation | Context-dependent role in stress response/apoptosis | [1] [4] |
Annexin V Flipping | Induced | Induced | Early apoptotic marker | [1] |
DNA Fragmentation | Induced | Induced | Late apoptotic marker | [1] |
NF-κB Pathway | Not prominently reported for EpiA | ↓ Inhibition | Reduces pro-survival/inflammatory signals | [4] [8] |
PDK1/AKT Pathway | Not prominently reported for EpiA | ↓ Phosphorylation | Suppresses major pro-survival signaling | [4] |
*Eriocalyxin B (EriB) is included for structural and mechanistic comparison as a closely related compound from the same source. Its mechanisms highlight the diversity within Isodon diterpenoids.
CAS No.: 19536-24-4
CAS No.:
CAS No.:
CAS No.: 155408-18-7
CAS No.: